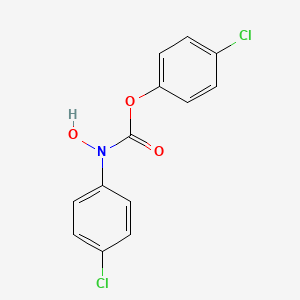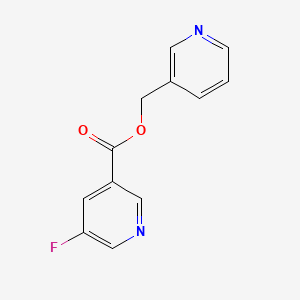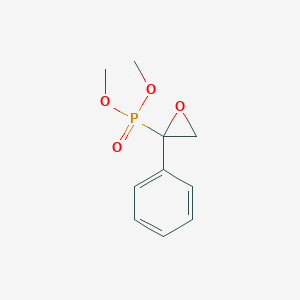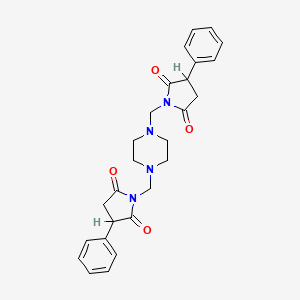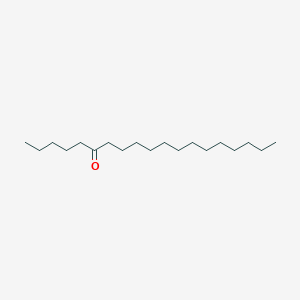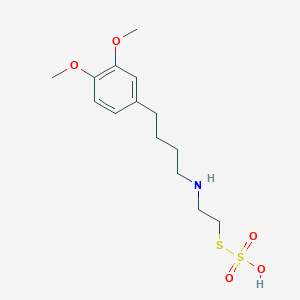![molecular formula C7H18SSi B14706704 Silane, [(1,1-dimethylethyl)thio]trimethyl- CAS No. 14483-67-1](/img/structure/B14706704.png)
Silane, [(1,1-dimethylethyl)thio]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1,1-dimethylethyl)thio]trimethyl- is a chemical compound with the molecular formula C9H20OSSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-dimethylethyl)thio]trimethyl- typically involves the reaction of trimethylchlorosilane with tert-butylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)3CSH→(CH3)3SiSCH2C(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of Silane, [(1,1-dimethylethyl)thio]trimethyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(1,1-dimethylethyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, [(1,1-dimethylethyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, [(1,1-dimethylethyl)thio]trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with other elements, making it a versatile reagent in chemical reactions. The thiol group can also participate in nucleophilic substitution reactions, adding to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, [(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-
- Silane, [(1,1-dimethylethyl)thio]-3-methyl-1-butenyl]oxy]trimethyl-
- Silane, [(1,1-dimethylethyl)thio]-1-butenyl]oxy]trimethyl-
Uniqueness
Silane, [(1,1-dimethylethyl)thio]trimethyl- is unique due to its specific combination of a silane group with a tert-butylthiol group. This combination imparts unique reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
14483-67-1 |
|---|---|
Molekularformel |
C7H18SSi |
Molekulargewicht |
162.37 g/mol |
IUPAC-Name |
tert-butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-7(2,3)8-9(4,5)6/h1-6H3 |
InChI-Schlüssel |
WMQYMGMUQAKCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
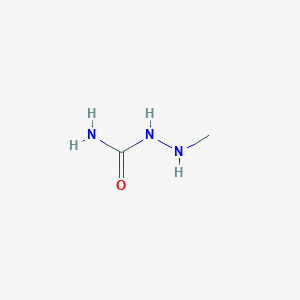
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
